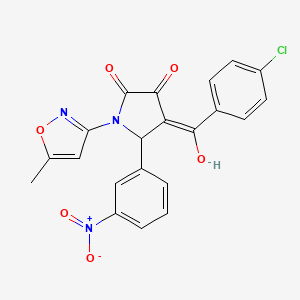
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine, also known as A-366, is a synthetic compound that has been studied for its potential use as a research tool in the field of neuroscience. This compound is a selective agonist of the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, neuroprotection, and mood regulation.
Wirkmechanismus
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine binds selectively to the sigma-1 receptor, which is located in the endoplasmic reticulum of cells. This binding activates a number of signaling pathways that are involved in regulating cellular function, including calcium signaling and the unfolded protein response. The exact mechanism by which this compound exerts its neuroprotective effects is not fully understood, but it is thought to involve the modulation of these signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include the modulation of calcium signaling, the inhibition of oxidative stress, and the promotion of neuronal survival. This compound has also been shown to have antidepressant-like effects in animal models, suggesting that it may have potential as a treatment for depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine in lab experiments is its selectivity for the sigma-1 receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one limitation is that this compound has a relatively short half-life in the body, which may make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research involving 1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine. One area of interest is the development of more potent and selective sigma-1 receptor agonists. Another area of interest is the investigation of the role of the sigma-1 receptor in other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further studies are needed to fully elucidate the mechanism by which this compound exerts its neuroprotective effects.
Synthesemethoden
The synthesis of 1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine involves several steps, including the reaction of 1-adamantylamine with ethyl isocyanoacetate to form the corresponding urea derivative. This intermediate is then reacted with 2,5-dimethoxytetrahydrofuran to produce this compound.
Wissenschaftliche Forschungsanwendungen
1-(1-adamantyl)-4-(tetrahydro-2-furanylcarbonyl)piperazine has been used in a variety of scientific studies to investigate the function of the sigma-1 receptor in the brain. This receptor has been implicated in a number of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may have therapeutic potential.
Eigenschaften
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c22-18(17-2-1-7-23-17)20-3-5-21(6-4-20)19-11-14-8-15(12-19)10-16(9-14)13-19/h14-17H,1-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENGKMWSVLFEGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B5360119.png)
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5360129.png)
![N-(3-fluoro-4-methylphenyl)-2-[3-(2-oxopyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B5360131.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-3-thiophenamine](/img/structure/B5360139.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide hydrochloride](/img/structure/B5360153.png)
![1-[(5-methyl-3-isoxazolyl)carbonyl]azocane](/img/structure/B5360159.png)


![N-[3-(methylthio)phenyl]-N'-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)urea](/img/structure/B5360180.png)
![[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]acetic acid](/img/structure/B5360192.png)
![N-(3,4-dimethylphenyl)-2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5360208.png)
![1-({1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B5360213.png)
![ethyl 2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5360217.png)
![5-amino-3-{1-cyano-2-[5-(2-methyl-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5360222.png)